Magnesium, dihexyl-
Description
"Magnesium, dihexyl-" (chemical formula: Mg(C₆H₁₃)₂) is an organomagnesium compound characterized by two hexyl (C₆H₁₃) groups bonded to a central magnesium atom. It belongs to the class of Grignard-type reagents but differs from traditional Grignard reagents (e.g., RMgX, where X is a halogen) as it lacks a halide component. Organomagnesium compounds like dihexyl magnesium are pivotal in organic synthesis and polymerization processes due to their strong nucleophilic and reducing properties .
Properties
CAS No. |
37509-99-2 |
|---|---|
Molecular Formula |
C12H26Mg |
Molecular Weight |
194.64 g/mol |
IUPAC Name |
magnesium;hexane |
InChI |
InChI=1S/2C6H13.Mg/c2*1-3-5-6-4-2;/h2*1,3-6H2,2H3;/q2*-1;+2 |
InChI Key |
RVOYYLUVELMWJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[CH2-].CCCCC[CH2-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, dihexyl- can be synthesized through the reaction of magnesium metal with hexyl halides (such as hexyl chloride or hexyl bromide) in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction typically proceeds as follows:
Mg+2C6H13X→Mg(C6H13)2+X2
where X represents a halogen atom.
Industrial Production Methods
On an industrial scale, the production of magnesium, dihexyl- involves similar principles but is carried out in larger reactors with controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Magnesium, dihexyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and hexyl radicals.
Reduction: Can reduce other compounds due to the presence of the reactive magnesium center.
Substitution: Participates in nucleophilic substitution reactions where the hexyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Often involves hydrogen or other reducing agents.
Substitution: Typically uses halides or other electrophiles under anhydrous conditions.
Major Products Formed
Oxidation: Magnesium oxide and hexyl radicals.
Reduction: Reduced forms of the target compounds.
Substitution: New organomagnesium compounds with different substituents.
Scientific Research Applications
Magnesium, dihexyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems and as a tool for studying magnesium’s biological functions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium, dihexyl- involves the reactivity of the magnesium center, which can interact with various molecular targets. The hexyl groups provide steric hindrance and influence the compound’s reactivity. The pathways involved include:
Nucleophilic attack: The magnesium center acts as a nucleophile, attacking electrophilic centers in other molecules.
Radical formation: Under certain conditions, the compound can generate hexyl radicals, which participate in further reactions.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Reactivity Profile |
|---|---|---|---|---|
| Magnesium, Dihexyl- | Mg(C₆H₁₃)₂ | ~194.3 (estimated) | Polymerization, organometallic synthesis | High (pyrophoric) |
| Butylethyl Magnesium | Mg(C₄H₉)(C₂H₅) | ~144.5 (estimated) | Controlled polymerization | Moderate |
| Magnesium Ethoxide | Mg(OCH₂CH₃)₂ | 114.43 | Biodiesel catalysis, precursor to MgO | High (polar reactivity) |
| Dihexyl Adipate | C₁₈H₃₄O₄ | 314.46 | Plasticizer, solvent | Non-reactive |
Research Findings and Gaps
- Synthesis: Dihexyl magnesium’s synthesis likely involves hexyl halides and magnesium metal, analogous to Grignard reagent preparation.
- Safety: Like all organomagnesium compounds, dihexyl magnesium is pyrophoric. Its longer alkyl chains may reduce spontaneous ignition risk compared to methyl or ethyl derivatives .
- Data Limitations : Critical parameters such as melting point, boiling point, and solubility data for dihexyl magnesium are absent in the provided evidence, necessitating further experimental validation.
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